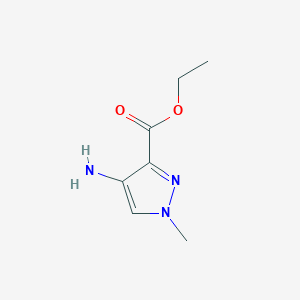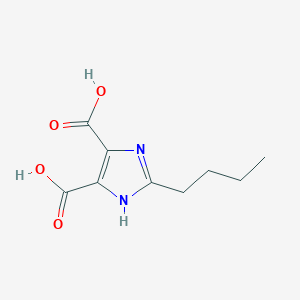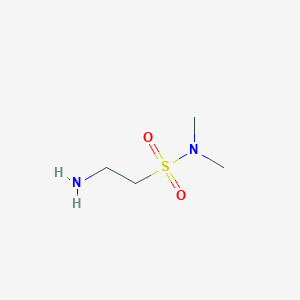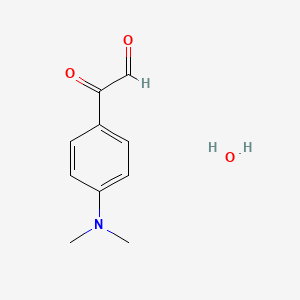
4-Dimethylaminophenylglyoxal hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminophenylglyoxal hydrate, also known as [4-(dimethylamino)phenyl] (oxo)acetaldehyde hydrate, is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-Dimethylaminophenylglyoxal hydrate involves several steps, typically starting with the reaction of dimethylamine with phenylglyoxal. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity . Industrial production methods may involve large-scale synthesis in controlled environments to ensure consistency and quality.
Chemical Reactions Analysis
4-Dimethylaminophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
4-Dimethylaminophenylglyoxal hydrate is widely used in scientific research due to its ability to interact with biological systems and exhibit diverse biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The exact mechanism of action of 4-Dimethylaminophenylglyoxal hydrate is not well-documented. it is known to interact with biological molecules, potentially modifying their structure and function. The molecular targets and pathways involved may include enzymes and proteins that play critical roles in cellular processes.
Comparison with Similar Compounds
4-Dimethylaminophenylglyoxal hydrate can be compared with other similar compounds such as:
4-Dimethylaminobenzaldehyde: Similar in structure but differs in functional groups and reactivity.
Phenylglyoxal: Lacks the dimethylamino group, leading to different chemical properties and applications.
Dimethylaminophenylacetic acid: Another related compound with distinct functional groups and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMNOZLZXDGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
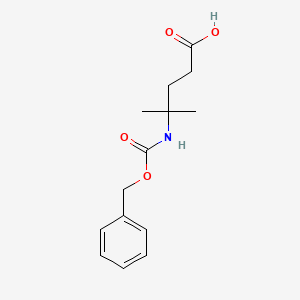
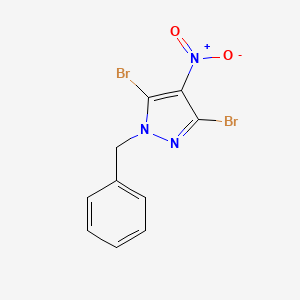


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
